molecular formula C22H28FN3O5S2 B12482396 N-[4-(azepan-1-ylsulfonyl)phenyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide

N-[4-(azepan-1-ylsulfonyl)phenyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide

Cat. No.: B12482396
M. Wt: 497.6 g/mol
InChI Key: SPNKFROVWKQECO-UHFFFAOYSA-N
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Description

N-[4-(azepan-1-ylsulfonyl)phenyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an azepane ring, a sulfonyl group, and fluorophenyl and methylsulfonyl substituents. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the azepane ring: This can be achieved through the cyclization of a suitable precursor, such as a linear amine, under acidic or basic conditions.

    Introduction of the sulfonyl group: This step involves the reaction of the azepane ring with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the azepan-1-ylsulfonyl intermediate.

    Coupling with 4-fluorophenyl and methylsulfonyl groups: The final step involves the coupling of the azepan-1-ylsulfonyl intermediate with 4-fluorophenyl and methylsulfonyl alaninamide under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(azepan-1-ylsulfonyl)phenyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.

    Reduction: The azepane ring can be reduced under hydrogenation conditions to form a saturated ring system.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) can be used in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Saturated azepane ring systems.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

N-[4-(azepan-1-ylsulfonyl)phenyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(piperidin-1-ylsulfonyl)phenyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide
  • N-[4-(morpholin-1-ylsulfonyl)phenyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide

Uniqueness

N-[4-(azepan-1-ylsulfonyl)phenyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H28FN3O5S2

Molecular Weight

497.6 g/mol

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(4-fluoro-N-methylsulfonylanilino)propanamide

InChI

InChI=1S/C22H28FN3O5S2/c1-17(26(32(2,28)29)20-11-7-18(23)8-12-20)22(27)24-19-9-13-21(14-10-19)33(30,31)25-15-5-3-4-6-16-25/h7-14,17H,3-6,15-16H2,1-2H3,(H,24,27)

InChI Key

SPNKFROVWKQECO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2)N(C3=CC=C(C=C3)F)S(=O)(=O)C

Origin of Product

United States

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